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Compound of Interest

Compound Name:
4-(2,6-

Dimethylbenzoyl)isoquinoline

Cat. No.: B1421741 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document addresses the request for a detailed technical guide on the

physicochemical properties of 4-(2,6-Dimethylbenzoyl)isoquinoline. A comprehensive search

of publicly available scientific literature and chemical databases has revealed a significant lack

of specific experimental data for this particular derivative of isoquinoline. While information on

the parent isoquinoline molecule is readily available, data directly pertaining to the melting

point, boiling point, pKa, logP, and solubility of 4-(2,6-Dimethylbenzoyl)isoquinoline could not

be retrieved.

This guide will, therefore, present the known physicochemical properties of the core

isoquinoline structure as a foundational reference. Furthermore, it will provide a qualitative

discussion on the anticipated influence of the 4-(2,6-Dimethylbenzoyl) substituent on these

properties, offering a theoretical framework for researchers working with this or similar

compounds.

Data Unavailability for 4-(2,6-
Dimethylbenzoyl)isoquinoline
Despite extensive searches, no specific experimental values for the key physicochemical

properties of 4-(2,6-Dimethylbenzoyl)isoquinoline were found in the public domain. This
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suggests that the compound may be a novel chemical entity, a research intermediate not yet

fully characterized, or that its properties have not been published in accessible literature. As a

result, the quantitative data and detailed experimental protocols requested for this specific

molecule cannot be provided at this time.

Physicochemical Properties of Isoquinoline
To provide a useful frame of reference, the experimentally determined physicochemical

properties of the parent molecule, isoquinoline, are summarized below. Isoquinoline is a

heterocyclic aromatic organic compound, a structural isomer of quinoline, composed of a

benzene ring fused to a pyridine ring.[1][2]

Property Value Source

Molecular Formula C₉H₇N [2]

Molar Mass 129.16 g/mol [2]

Melting Point 26-28 °C [2]

Boiling Point 242 °C [2]

pKa (of the conjugate acid) 5.14 [2][3]

logP 2.08 [4]

Water Solubility 4520 mg/L (at 25 °C) [4]

Appearance
Colorless hygroscopic liquid or

platelets
[2][3]

Theoretical Influence of the 4-(2,6-Dimethylbenzoyl)
Substituent
The introduction of a 2,6-dimethylbenzoyl group at the 4-position of the isoquinoline ring is

expected to significantly alter its physicochemical properties. The following is a qualitative

analysis of these anticipated changes:
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Melting and Boiling Points: The addition of a large, rigid benzoyl group will substantially

increase the molecular weight and surface area of the molecule compared to isoquinoline.

This will lead to stronger intermolecular van der Waals forces and potentially dipole-dipole

interactions. Consequently, the melting and boiling points of 4-(2,6-
Dimethylbenzoyl)isoquinoline are expected to be significantly higher than those of

isoquinoline.

Solubility: The benzoyl group is largely nonpolar, which will likely decrease the aqueous

solubility of the compound compared to isoquinoline. The presence of the two methyl groups

on the benzoyl ring may further enhance its lipophilicity. Solubility in organic solvents,

however, is expected to be good.

pKa: The isoquinoline nitrogen atom is basic.[2] The electronic effect of the benzoyl

substituent at the 4-position will influence this basicity. The benzoyl group is generally

electron-withdrawing, which would be expected to decrease the electron density on the

isoquinoline ring system, including the nitrogen atom. This would make the nitrogen lone pair

less available for protonation, resulting in a lower pKa (i.e., the compound would be less

basic) compared to unsubstituted isoquinoline.

logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

The large, hydrophobic 2,6-dimethylbenzoyl group will significantly increase the lipophilicity

of the molecule. Therefore, the logP value of 4-(2,6-Dimethylbenzoyl)isoquinoline is

predicted to be considerably higher than that of isoquinoline.

Experimental Determination of Physicochemical
Properties
For researchers synthesizing or working with 4-(2,6-Dimethylbenzoyl)isoquinoline, the

following experimental protocols are standard methods for determining the key

physicochemical properties:

Melting Point: Determined using a melting point apparatus, where a small sample is heated,

and the temperature range over which it melts is recorded.

Boiling Point: Can be determined by distillation. For small quantities, micro-boiling point

determination methods can be used.
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pKa: Potentiometric titration is a common method. The compound is dissolved in a suitable

solvent (often a water-alcohol mixture) and titrated with a standard acid or base, with the pH

being monitored.

logP: The shake-flask method is the traditional approach, involving partitioning the

compound between octanol and water and measuring its concentration in each phase.

Reverse-phase high-performance liquid chromatography (RP-HPLC) can also be used to

estimate logP values.

Solubility: Can be determined by adding an excess of the compound to a solvent, allowing it

to reach equilibrium, and then measuring the concentration of the dissolved compound.

Conclusion
While specific experimental data for 4-(2,6-Dimethylbenzoyl)isoquinoline is not currently

available in the public domain, this guide provides the foundational physicochemical properties

of the parent isoquinoline molecule. Furthermore, it offers a theoretical framework for predicting

how the 2,6-dimethylbenzoyl substituent will influence these properties. For definitive data,

experimental determination using standard laboratory protocols is required. As research on this

and related compounds progresses, it is anticipated that such data will become available in the

scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1421741#physicochemical-properties-
of-4-2-6-dimethylbenzoyl-isoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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